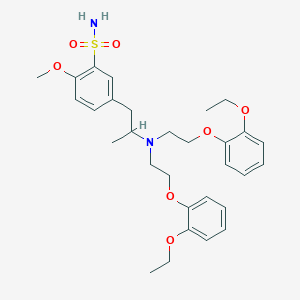
6-(tribromomethyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tribromomethyl)-7H-purine is a halogenated purine derivative characterized by the presence of a tribromomethyl group attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tribromomethyl)-7H-purine typically involves the bromination of a suitable purine precursor. One common method is the bromination of 6-methylpurine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a reactor with controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tribromomethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding purine derivatives with different functional groups.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of methyl or other alkyl-substituted purines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia, primary or secondary amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like ethanol or water at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as pyridinium chlorochromate (PCC) or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted purines with functional groups like amino, thiol, or hydroxyl groups.
Oxidation Reactions: Oxidized purine derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Reduced purine derivatives with alkyl groups replacing the tribromomethyl group.
Aplicaciones Científicas De Investigación
6-(Tribromomethyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(tribromomethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpurine: A precursor in the synthesis of 6-(tribromomethyl)-7H-purine, lacking the tribromomethyl group.
6-Chloromethylpurine: Similar structure but with a chloromethyl group instead of a tribromomethyl group.
6-Bromomethylpurine: Contains a bromomethyl group, offering different reactivity and properties compared to the tribromomethyl derivative.
Uniqueness
This compound is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
89415-28-1 |
|---|---|
Fórmula molecular |
C6H3Br3N4 |
Peso molecular |
370.83 g/mol |
Nombre IUPAC |
6-(tribromomethyl)-7H-purine |
InChI |
InChI=1S/C6H3Br3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13) |
Clave InChI |
WZKCOSLKMRWBET-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
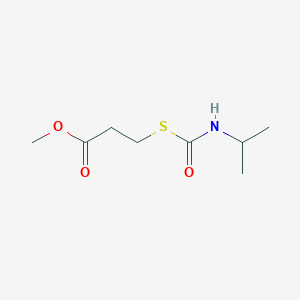
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
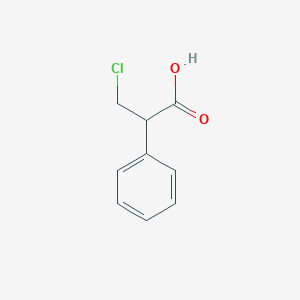
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
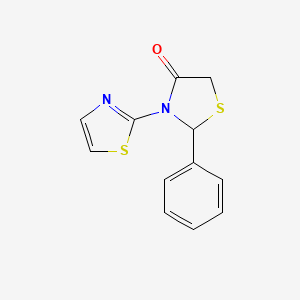
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
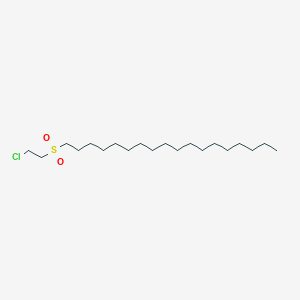
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
